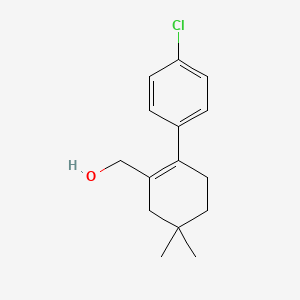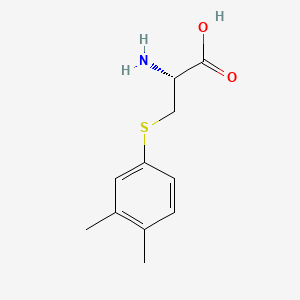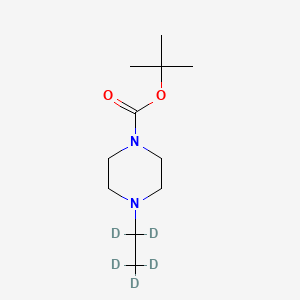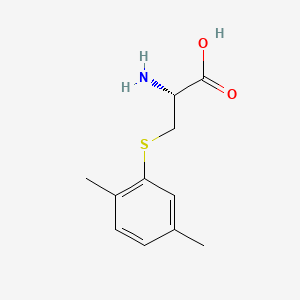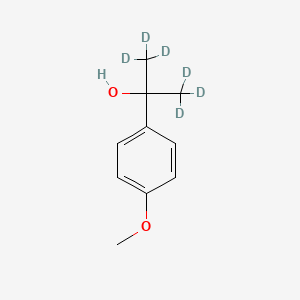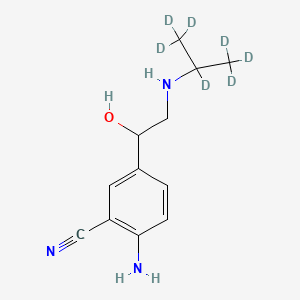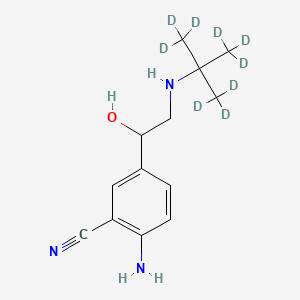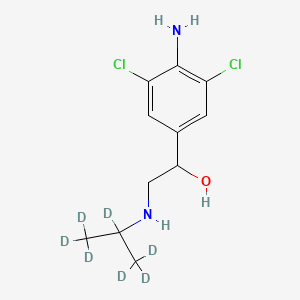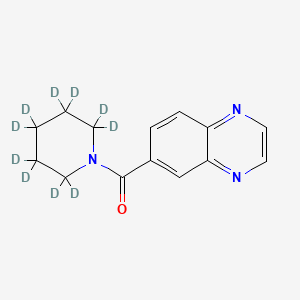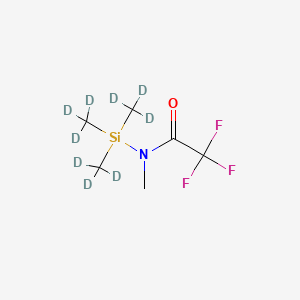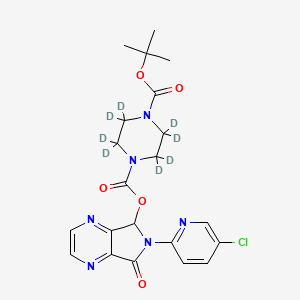![molecular formula C20H14FN B565755 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine CAS No. 1187966-95-5](/img/structure/B565755.png)
6-Cyclopropyl-10-fluorobenzo[k]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-10-fluorobenzo[k]phenanthridine is a synthetic compound that belongs to the class of benzophenanthridine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine involves multiple steps, typically starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopropyl-10-fluorobenzo[k]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-10-fluorobenzo[k]phenanthridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine involves its interaction with cellular membranes, leading to lipid peroxidation and protein oxidation. This results in cell damage and necrosis, particularly under phototoxic conditions. The compound does not induce mitochondrial depolarization or lysosomal damage, indicating its primary action is on the cellular membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine: A related compound with similar phototoxic properties.
Pitavastatin: A statin that forms benzophenanthridine-like photoproducts, including 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine.
Uniqueness
This compound is unique due to its fully aromatic structure, which contributes to its high antiproliferative activity and phototoxic potential. This distinguishes it from other similar compounds that may have partially saturated structures .
Eigenschaften
IUPAC Name |
6-cyclopropyl-10-fluorobenzo[k]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,7-12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPBPRQERIOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2C=CC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine in the context of the research paper?
A1: While the research paper focuses on the phototoxicity of Pitavastatin, a HMG-CoA reductase inhibitor, it identifies This compound as a potential photoproduct. [] The study highlights that Pitavastatin, upon exposure to ultraviolet A (UVA) irradiation, can degrade into various photoproducts, including structures resembling benzophenanthridines. This finding is significant because benzophenanthridine derivatives are known to exhibit phototoxic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
